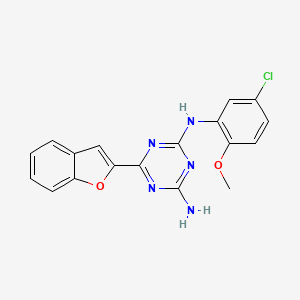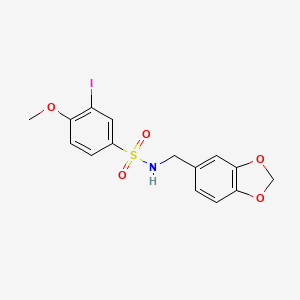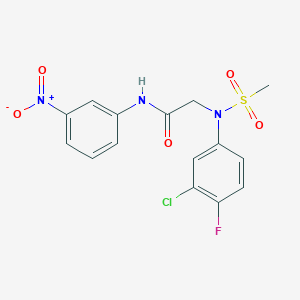![molecular formula C18H22BrNO3S B3602423 {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine](/img/structure/B3602423.png)
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine
Vue d'ensemble
Description
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine is an organic compound that features a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine typically involves a multi-step process:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 5-(tert-butyl)-2-methoxybenzenesulfonyl chloride, is prepared by reacting 5-(tert-butyl)-2-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Amination Reaction: The sulfonyl chloride intermediate is then reacted with 4-bromo-2-methylaniline in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be involved in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including dyes, polymers, and agrochemicals.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine depends on its specific application. In medicinal chemistry, the sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to interact with specific enzymes or receptors. This interaction can inhibit or modulate the activity of the target protein, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-chloro-2-methylphenyl)amine: Similar structure but with a chlorine atom instead of bromine.
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-fluoro-2-methylphenyl)amine: Similar structure but with a fluorine atom instead of bromine.
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-iodo-2-methylphenyl)amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine lies in its specific combination of functional groups, which can impart distinct reactivity and properties compared to its analogs. The presence of the bromine atom allows for versatile synthetic modifications, making it a valuable intermediate in various chemical syntheses.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-tert-butyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3S/c1-12-10-14(19)7-8-15(12)20-24(21,22)17-11-13(18(2,3)4)6-9-16(17)23-5/h6-11,20H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBIQFARQHOFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE](/img/structure/B3602349.png)
![N-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B3602356.png)
![3,6-dichloro-N-[4-(dimethylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3602359.png)


![3-ethoxy-5-iodo-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3602367.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B3602372.png)
![methyl 4-methyl-3-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}benzoate](/img/structure/B3602378.png)
![N-cyclohexyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3602385.png)
![2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B3602400.png)
![5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3602404.png)

![N-(3-hydroxyphenyl)-4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3602440.png)
![N-[(FURAN-2-YL)METHYL]-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDE](/img/structure/B3602442.png)
